2-Ethyladamantane
Description
Historical Context and Significance of Adamantane (B196018) Chemistry
The existence of a tricyclic C10H16 hydrocarbon with a highly symmetrical, strain-free structure was first postulated in 1924 by H. Decker, who named it "decaterpene". lookchem.com However, it was not until 1933 that adamantane was first discovered and isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia by Stanislav Landa and his colleagues. chemicalbook.com The name "adamantane" was suggested, derived from the Greek "adamas," meaning unconquerable or diamond, a nod to its structural similarity to the diamond lattice. chemicalbook.com
Early attempts to synthesize adamantane in the laboratory were met with significant challenges. The first successful, albeit impractical, synthesis was achieved by Vladimir Prelog in 1941, yielding a mere 0.16% of the desired product. lookchem.com A major breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a method to produce adamantane from the readily available petrochemical dicyclopentadiene (B1670491) with a significantly higher yield, making the compound widely accessible for research. This accessibility was a crucial catalyst, launching a new field of chemistry focused on the synthesis and properties of polyhedral organic compounds. lookchem.com The unique properties of adamantane, including its high melting point, thermal stability, and rigid structure, have made it and its derivatives invaluable in a wide range of scientific and industrial applications.
The Role of Adamantane Scaffolds in Modern Chemical Science
The rigid, three-dimensional structure of the adamantane cage serves as a unique and valuable scaffold in various scientific disciplines. Its lipophilic nature and the ability to precisely orient functional groups in three-dimensional space have made it a powerful tool for scientists. researchgate.netacs.org
In medicinal chemistry , the adamantane moiety is a key structural component in numerous approved drugs. researchgate.net The incorporation of the adamantyl group can enhance a molecule's lipophilicity, which can improve its absorption and distribution in the body. researchgate.net Furthermore, the rigid framework can lock a molecule into a specific conformation, leading to higher potency and selectivity for its biological target. researchgate.net
In materials science , adamantane derivatives are used to create polymers with enhanced thermal stability and mechanical strength. The rigid, cage-like structure of adamantane imparts these desirable properties to the materials in which it is incorporated. This has led to their use in high-performance coatings and advanced polymer composites. Adamantane-based materials are also being explored for applications in nanotechnology, where they can serve as molecular building blocks for the construction of novel nanostructures and devices. researchgate.net
Adamantane and its derivatives also serve as crucial molecular building blocks in supramolecular chemistry and nanotechnology. researchgate.net Their well-defined, rigid structure allows for the precise construction of complex molecular architectures. researchgate.net They have been utilized as templates for the synthesis of other molecules and as components in the development of molecular sensors and nanodevices. taylorandfrancis.com
Specific Research Focus on 2-Ethyladamantane within Diamondoid Chemistry
Within the vast family of adamantane derivatives, alkyladamantanes, and specifically this compound, have garnered significant research interest. As a member of the diamondoid family, this compound shares the characteristic cage-like structure and stability of its parent compound but with modified physicochemical properties due to the presence of the ethyl group at the secondary (2-) position.
Research into this compound has been particularly prominent in the fields of petroleum geochemistry and as a potential high-energy-density fuel . In geochemistry, the relative abundance of different alkyladamantane isomers, including 1-ethyladamantane (B50638) and this compound, can serve as a molecular fossil, providing valuable information about the thermal maturity of crude oils and their source rocks. lookchem.comchem960.com The ratio of these isomers can indicate the temperatures to which the petroleum has been subjected over geological time. lookchem.com
In the quest for advanced propulsion systems, this compound has been investigated as a high-energy-density fuel. lookchem.comalfa-chemistry.com Its high density and volumetric net heat of combustion make it an attractive candidate for applications where space and weight are critical, such as in aerospace vehicles. lookchem.comalfa-chemistry.com Studies have shown that this compound has a higher specific impulse compared to some other mono-substituted alkyl adamantanes, a key parameter for fuel efficiency. alfa-chemistry.com
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the structure, stability, and thermodynamic properties of this compound and its isomers. chemicalbook.comdoi.org These theoretical investigations complement experimental findings and provide insights into the behavior of these molecules at a fundamental level. For instance, calculations have been used to determine the geometric and electronic characteristics of this compound as a product of the isomerization of other tricyclic hydrocarbons like perhydroacenaphthene (B1583686). chemicalbook.com
Physicochemical Properties of this compound
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 14451-87-7 | chemicalbook.comlookchem.comlookchem.comalfa-chemistry.comdebyesci.com |
| Molecular Formula | C12H20 | lookchem.comalfa-chemistry.comdebyesci.com |
| Molecular Weight | 164.29 g/mol | chemicalbook.com |
| Boiling Point | 221.1 °C at 760 mmHg | lookchem.comchem960.comlookchem.comchemicalbook.inchemicalbook.in |
| Density | 0.928 g/cm³ | lookchem.comchem960.comlookchem.comchemicalbook.in |
| Refractive Index | 1.494 | chem960.comlookchem.com |
| Flash Point | 73.1 °C | lookchem.comchem960.comlookchem.com |
| Vapor Pressure | 0.162 mmHg at 25°C | lookchem.com |
| LogP | 3.46870 | lookchem.com |
Research Findings on this compound
Detailed research has elucidated various aspects of this compound's chemistry and applications.
Synthesis through Isomerization
A significant body of research has focused on the synthesis of this compound through the Lewis acid-catalyzed isomerization of other C12 tricyclic naphthenes. One of the primary starting materials for this process is perhydroacenaphthene. chemicalbook.com When treated with a catalyst such as aluminum bromide, perhydroacenaphthene undergoes a complex series of rearrangements. Current time information in Bangalore, IN. The reaction proceeds through various intermediates, with 1-ethyladamantane and this compound being key products. chemicalbook.com Further isomerization can lead to the formation of more thermodynamically stable dimethyladamantanes. Current time information in Bangalore, IN. The specific conditions of the reaction, including temperature and catalyst, can be tuned to influence the relative yields of the different isomers. acs.org
Application as a High-Energy-Density Fuel
The unique structural characteristics of this compound make it a promising candidate for a high-energy-density fuel (HEDF). lookchem.comalfa-chemistry.com Research has shown that it possesses a high density and a high volumetric net heat of combustion, which are critical properties for fuels used in volume-limited applications like missiles and advanced aircraft. lookchem.com One study synthesized this compound and measured its key fuel properties, finding it had a density significantly higher than conventional jet fuel. lookchem.com While its derived cetane number (DCN), a measure of ignition quality, was lower than some longer-chain alkyl adamantanes, it was still within a range suitable for efficient combustion in diesel engines. lookchem.com Computational studies have also been employed to predict properties like specific impulse, with results indicating that this compound has a higher specific impulse due to its higher heat of formation compared to some other isomers. alfa-chemistry.com
Role in Petroleum Geochemistry
In the field of petroleum geochemistry, this compound serves as a valuable biomarker for assessing the thermal maturity of crude oils. lookchem.comchem960.com Diamondoids, including this compound, are resistant to biodegradation and are more thermally stable than many other hydrocarbons. As oil is subjected to higher temperatures in the subsurface, the relative concentrations of different adamantane isomers change in a predictable way. The ethyladamantane index (EAI), which is the ratio of this compound to the sum of 1-ethyladamantane and this compound, is one such parameter used to estimate the maturity of oils, particularly in the late oil to gas window. lookchem.com A high relative abundance of this compound has also been suggested to indicate terrestrial organic matter input into the source rock of the petroleum. taylorandfrancis.comchem960.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWCKFOFPPVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3CC(C2)CC1C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162739 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14451-87-7 | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2 Ethyladamantane and Adamantane Derivatives
Electrophilic and Radical Substitution Mechanismsnih.govresearchgate.net
Substitution reactions on the adamantane (B196018) skeleton can occur through either electrophilic or radical pathways. tutoring-blog.co.uk The outcome and selectivity of these reactions are highly dependent on the reagents, catalysts, and reaction conditions employed. For derivatives like 2-ethyladamantane, there is a competition between functionalization at the tertiary bridgehead positions, the remaining secondary positions on the cage, and the positions on the ethyl substituent.
Quantum chemical calculations have shown that the reaction barrier is significantly lowered when multiple bromine molecules are involved, suggesting a cluster mechanism. rsc.org While the reaction of adamantane with one molecule of Br₂ has a high energy barrier (32.6 kcal mol⁻¹), the involvement of a second and third Br₂ molecule reduces the barrier to 18.4 kcal mol⁻¹ and 14.5 kcal mol⁻¹, respectively, allowing the reaction to proceed at room temperature. rsc.org
The choice of reagents and catalysts can influence the product distribution. For example, different conditions can lead to varying ratios of 1-bromoadamantane (B121549) and 2-bromoadamantane. nih.gov
| Catalyst/Conditions | Substrate | Product(s) | Selectivity/Yield | Reference(s) |
| Liquid Br₂ | Adamantane | 1-Bromoadamantane | Highly selective | rsc.org |
| Br₂ with Lewis Acid | Adamantane | 1-Bromoadamantane, Polybromoadamantanes | Multiple substitution | wikipedia.org |
| Phase-transfer catalyst system | Adamantane | 1-Bromoadamantane | Nearly complete selectivity | nih.gov |
This table illustrates the effect of different conditions on the bromination of adamantane.
For this compound, bromination under ionic conditions would be expected to preferentially occur at the two unsubstituted tertiary (bridgehead) positions (C1 and C3) due to the high stability of the resulting tertiary carbocation.
The stable adamantyl carbocation is an effective electrophile in Friedel-Crafts reactions. Adamantane and its derivatives can be alkylated onto aromatic compounds in the presence of Lewis acids. wikipedia.org For example, 1-bromoadamantane reacts with benzene (B151609) and its monosubstituted derivatives, catalyzed by indium salts like InCl₃ and InBr₃, to yield 1-adamantyl benzenes. thieme-connect.comthieme-connect.com These reactions often exhibit high regioselectivity, favoring the formation of the para isomer with substituted benzenes. thieme-connect.com
The choice of catalyst is crucial; strong acids can lead to a thermodynamic mixture of meta and para isomers, while weaker acids may favor the kinetically controlled para product. thieme-connect.com In some cases, over-alkylation can occur, leading to di- and tri-adamantylated arenes. thieme-connect.comjocpr.com
| Arene | Catalyst (mol%) | Temperature (°C) | Product | Yield (%) | Reference(s) |
| Benzene | InBr₃ (5) | 25 | 1-Phenyladamantane | 97 | thieme-connect.comthieme-connect.com |
| Toluene | InBr₃ (5) | 25 | 1-(4-Methylphenyl)adamantane | 96 | thieme-connect.comthieme-connect.com |
| Anisole | InBr₃ (1) | 25 | 1-(4-Methoxyphenyl)adamantane | 98 | thieme-connect.comthieme-connect.com |
| Bromobenzene | InCl₃ (5) | 80 | 1-(4-Bromophenyl)adamantane | 85 | thieme-connect.comthieme-connect.com |
This table shows the results of the indium-catalyzed Friedel-Crafts adamantylation of various arenes with 1-bromoadamantane.
Acyladamantanes, which are valuable synthetic intermediates, can be prepared through direct C-H to C-C radical functionalization. rsc.org Friedel-Crafts acylation reactions are another route, typically involving an adamantane derivative that can form a carbocation, which then reacts with an acylation agent.
Direct functionalization of adamantane's strong C-H bonds (Bond Dissociation Energies of ~99 kcal mol⁻¹ for tertiary and ~96 kcal mol⁻¹ for secondary C-H bonds) requires highly reactive intermediates. nih.govrsc.org Radical functionalization is often achieved through hydrogen atom transfer (HAT), where a potent H-atom abstractor, such as an oxygen-centered radical from a peroxide or a photoexcited ketone, generates an adamantyl radical. nih.govrsc.org
Modern methods often employ photoredox catalysis to generate these radicals under milder conditions. rsc.orgchemrxiv.org A common strategy involves a dual catalytic cycle, for instance, using an iridium-based photosensitizer and a HAT catalyst like a quinuclidine-based species. chemrxiv.org This approach has shown excellent chemoselectivity for the strong tertiary C-H bonds in polyfunctional adamantane molecules. chemrxiv.org
Proton-Coupled Electron Transfer (PCET) is a mechanism where an electron and a proton are exchanged in a single, concerted step. nih.govacs.org This process avoids the formation of high-energy charged intermediates that would occur in a stepwise pathway. acs.org In the context of C-H functionalization, PCET provides a pathway to homolytically activate strong bonds, such as the N-H bond in amides or the O-H bond in alcohols, under relatively gentle conditions. acs.orgprinceton.edu By pairing a substrate with a suitable hydrogen-bond acceptor (a base) and a redox catalyst, the effective BDE of a C-H bond can be lowered, facilitating H-atom abstraction and subsequent radical functionalization. chemrxiv.orgacs.org
For this compound, radical abstraction would compete among the tertiary, secondary cage, and ethyl group C-H bonds. The selectivity would depend on the specific radical abstracting agent and conditions used.
Friedel-Crafts Alkylation and Acylation Reactions
Oxidative Functionalization Reactionschemrxiv.orgresearchgate.net
The oxidation of the adamantane skeleton can yield a variety of valuable oxygenated derivatives, including alcohols, ketones, and carboxylic acids. nih.govmdpi.com The regioselectivity of these oxidations is a key challenge, particularly in the synthesis of specific poly-functionalized compounds.
The synthesis of adamantane polyols, particularly those with hydroxyl groups at the tertiary bridgehead positions, is of significant interest. researchgate.net While adamantane can be oxidized in various ways, achieving selective and deep oxidation to specific triols or tetraols in a single step is difficult. mdpi.comresearchgate.net
One of the most effective reagents for sequential oxidation is methyl(trifluoromethyl)dioxirane, which can convert adamantane to 1-adamantanol (B105290), then to 1,3-adamantanediol, 1,3,5-adamantanetriol, and finally 1,3,5,7-adamantanetetraol with high yields at each step. mdpi.com Another approach involves catalytic systems, such as using N-hydroxyphthalimide (NHPI) in combination with transition metal salts (e.g., cobalt(II) acetylacetonate) under an oxygen atmosphere to produce adamantane-1,3,5-triol from 1-adamantanol. researchgate.net Ruthenium-catalyzed oxidation has also been developed for preparing adamantane polyols. google.com The selective oxidation of a single hydroxyl group in an unprotected polyol can be achieved using specific ruthenium catalysts, enabling further functionalization. nih.gov
| Starting Material | Oxidant/Catalyst System | Product | Yield | Reference(s) |
| Adamantane | Methyl(trifluoromethyl)dioxirane | 1,3,5,7-Adamantanetetraol | 78% (from 1,3,5-triol) | mdpi.com |
| 1-Adamantanol | NHPI, Co(acac)₂, MnO₂, O₂ | Adamantane-1,3,5-triol | - | researchgate.net |
| Adamantane | Ru compound, Hypochlorite | Adamantane polyol | - | google.com |
This table summarizes different methods for the synthesis of adamantane polyols.
Adamantane aldehydes are useful building blocks for further derivatization. mdpi.comechemcom.com One classic route to adamantyl aldehydes is the Stephen reaction, which reduces adamantane-1-carbonitriles to the corresponding aldehydes in high yields. researchgate.net
Direct oxidative functionalization can also lead to aldehydes or their precursors. For example, oxidative carbonylation of adamantane using the phthalimide-N-oxyl (PINO) radical can generate adamantane carboxylic acids, which can then be converted to aldehydes. nih.govrsc.org A more direct route involves the reaction of 1,3-dehydroadamantane with aliphatic aldehydes to form branched 2-(1-adamantyl)alkylaldehydes. researchgate.net
For a compound like this compound, creating an aldehyde would typically involve first introducing a hydroxymethyl or formyl group onto the cage, for instance, via radical carbonylation or by building the group from another functional handle. Alternatively, if a primary alcohol like 2-(hydroxymethyl)adamantane were the substrate, it could be selectively oxidized to the corresponding aldehyde using modern catalytic systems like those based on 2-azaadamantane-N-oxyl (AZADO). organic-chemistry.org
Selective Oxidation to Polyols
Mechanisms of Fragmentation and Dissociative Ionization
The study of how molecules break apart upon ionization, known as dissociative ionization, provides fundamental insights into their structure and stability. rsc.orgaps.org For adamantane and its derivatives, this process often involves the formation of a cationic species, which then undergoes fragmentation. nih.gov
Cationic Fragmentation Pathways (e.g., H-loss, C2H4-loss)
The fragmentation of adamantane cations is characterized by several key pathways. Upon electron ionization, adamantane (C₁₀H₁₆) readily forms a molecular ion (C₁₀H₁₆⁺). wikipedia.org This initial cation can then lose a hydrogen atom to form the more stable 1-adamantyl cation (C₁₀H₁₅⁺). nih.gov This process is a dominant fragmentation pathway. nih.gov
Further fragmentation of the adamantane skeleton can occur through the loss of small neutral molecules. For instance, the loss of an ethylene (B1197577) molecule (C₂H₄) is a notable fragmentation channel. nih.gov The fragmentation of alkyl-substituted adamantanes, such as this compound, also follows predictable patterns. The cleavage of the bond between the adamantane core and the ethyl group (alpha-cleavage) is a common fragmentation route. libretexts.org This can result in the loss of an ethyl radical. whitman.edu The fragmentation of 1-ethyl-3,5,7-trimethyladamantane, a related compound, shows the loss of an ethyl group to form a stable tertiary carbocation. sysydz.net
The fragmentation of the adamantane cage itself often leads to the formation of characteristic fragment ions. Common fragments observed in the mass spectrum of adamantane include ions at m/z 93, 80, 79, 67, 41, and 39. wikipedia.org The ion at m/z 135 corresponds to the loss of a single hydrogen atom. nih.gov
Table 1: Common Fragmentation Pathways of Adamantane Cations
| Precursor Ion | Fragmentation Process | Neutral Loss | Product Ion | Reference |
| C₁₀H₁₆⁺ | H-loss | H | C₁₀H₁₅⁺ | nih.gov |
| C₁₀H₁₆⁺ | Ethylene loss | C₂H₄ | C₈H₁₂⁺ | nih.gov |
| C₁₀H₁₆⁺ | Propyl loss | C₃H₇ | C₇H₉⁺ | rsc.org |
| C₁₀H₁₆⁺ | Butylene loss | C₄H₈ | C₆H₈⁺ | rsc.org |
Internal Conversion and Electronic Relaxation in Adamantane Cations
Following electronic excitation, adamantane cations undergo rapid non-radiative processes to return to the ground electronic state. Computational studies have shown that after being excited by photons, the adamantane cation experiences an ultrafast internal conversion to its ground doublet state. researchgate.net This process occurs on a femtosecond timescale (10–100 fs), with the exact time depending on the initial excitation energy. researchgate.net
This rapid internal conversion populates high-lying vibrational states of the electronic ground state. taylorandfrancis.com If the energy is sufficient, this can be followed by fast fragmentation, most commonly the loss of a hydrogen atom. researchgate.netresearchgate.net This ultrafast relaxation is a key reason for the broad absorption spectra observed for adamantane cations, as the short lifetimes of the excited states lead to significant spectral broadening. taylorandfrancis.com
Studies on derivatives like the amantadine (B194251) cation and the 1-cyanoadamantane cation show that the nature of the substituent can influence the internal conversion time constants and the outcomes of reactive relaxation, such as cage-opening and hydrogen loss. nih.govchemrxiv.org Interestingly, a simple "energy gap law" does not always predict the excited state lifetimes, indicating that the dynamics and couplings between multiple electronic states are crucial. nih.govchemrxiv.org
Reactivity Studies in the Presence of Electron-Withdrawing Groups
The introduction of electron-withdrawing groups onto the adamantane scaffold significantly influences its reactivity. These groups generally deactivate the adamantane nucleus, making further substitutions more difficult. nih.gov This deactivation stems from the destabilization of cationic or radical intermediates that are often involved in functionalization reactions. nih.gov
For example, the presence of carboxy groups, which are electron-withdrawing, necessitates more drastic reaction conditions to introduce additional functionalities. nih.gov Similarly, in the synthesis of adamantyl aldehydes from nitriles via the Stephen reaction, while electron-withdrawing substituents at the 3-position have a minimal effect on the aldehyde yield, separating the nitrile group from the adamantane core by a methylene (B1212753) spacer leads to a near-complete loss of reactivity. researchgate.net
Despite this deactivating effect, functionalization of adamantanes bearing electron-withdrawing groups is possible under specific conditions. Photochemical alkylation methods have been developed that allow adamantane to react with electron-deficient alkenes. nih.gov These reactions can proceed smoothly with adamantanes substituted at the 1-position with groups like nitriles and acetyls. nih.govchemrxiv.org Dual catalytic systems, often involving an iridium photocatalyst and a hydrogen-atom transfer (HAT) catalyst, have proven effective for these transformations. nih.govchemrxiv.org
Table 2: Reactivity of Adamantane Derivatives with Electron-Withdrawing Groups
| Adamantane Derivative | Reactant | Reaction Type | Key Finding | Reference |
| Adamantane with carboxy groups | - | Further substitution | Destabilization of cationic/radical intermediates requires harsher reaction conditions. | nih.gov |
| Adamantyl nitriles with 3-position electron-withdrawing groups | - | Stephen reaction (aldehyde synthesis) | Little effect on the yield of aldehydes. | researchgate.net |
| 1-Acetyladamantane | Electron-deficient alkenes | Photochemical alkylation | Can be alkylated in good yield (75%). | chemrxiv.org |
| 1-Nitrile-adamantane | Electron-deficient alkenes | Photochemical alkylation | Tolerated in the reaction, providing 3-alkylated products. | chemrxiv.org |
Spectroscopic Characterization and Elucidation of 2 Ethyladamantane and Adamantane Derivatives
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful tool for investigating the structural properties of adamantane (B196018) derivatives. The analysis of infrared (IR) and Raman spectra allows for the identification of functional groups and the characterization of the molecule's fundamental vibrational modes.
Rotationally resolved infrared spectroscopy provides highly detailed information about a molecule's structure, including precise rotational constants and bond lengths. Adamantane, as the parent cage structure, has been a subject of such high-resolution studies. researchgate.netaip.org As a spherical top molecule with tetrahedral (Td) symmetry, adamantane itself has no permanent dipole moment and is therefore microwave inactive in its ground state. aip.org However, certain vibrational modes induce a dipole moment, allowing for the observation of rotationally resolved IR spectra. aip.org
High-resolution spectra for adamantane have been recorded using advanced techniques like Fourier transform infrared (FTIR) spectroscopy, often coupled with synchrotron radiation sources to achieve high signal-to-noise ratios. researchgate.netaip.org These studies have enabled the analysis of the rotational structure for several of its 11 IR-active fundamental modes. aip.org The analysis yields accurate rotational constants for both the ground and vibrationally excited states. researchgate.netaip.org For instance, the rotational constant of adamantane shows larger changes upon vibrational excitation compared to more planar molecules like pyrene. researchgate.net
For 2-Ethyladamantane, the substitution of an ethyl group at a secondary (bridge) position lowers the molecule's high symmetry. This reduction in symmetry would make the molecule an asymmetric top, leading to more complex rotational spectra compared to the parent adamantane. While specific rotationally resolved studies on this compound are not prominent, the principles derived from adamantane itself are fundamental to understanding how its derivatives will behave. The change in the moment of inertia upon ethyl substitution would be directly reflected in the rotational constants obtained from such an analysis.
The vibrational spectra of adamantane and its derivatives are interpreted through the analysis of their normal modes. For the parent adamantane molecule, with its Td symmetry, group theory predicts 72 normal modes of vibration. researchgate.net These modes are assigned to specific molecular motions such as C-H stretching, C-C stretching, and various bending or deformation modes (e.g., CH2 scissoring, twisting, wagging, and rocking). researchgate.netresearchgate.net Theoretical calculations, such as those using Gaussian software, are employed to calculate the frequencies and assign these modes. researchgate.net
For substituted adamantanes like 1-fluoroadamantane (B1266609), the assignments are often made by comparison with the parent molecule and other related compounds. cdnsciencepub.com The introduction of a substituent alters the symmetry and, consequently, the spectral activity of certain modes. The vibrational peaks for 1-fluoroadamantane have been cataloged for both solid and solution phases, with assignments for C-H stretching, C-C stretching, and C-C-C deformation modes. cdnsciencepub.com
The table below presents a selection of assigned vibrational modes for the parent adamantane, which form the basis for interpreting the spectra of its derivatives. The ethyl group in this compound would introduce its own characteristic vibrations (e.g., CH3 and CH2 stretching and bending modes) that would appear alongside the modified adamantane cage vibrations.
| Frequency (cm⁻¹) (Raman) | Symmetry | Vibrational Assignment |
| 2940 | E | CH₂ antisymmetric stretch |
| 2911 | A₁ | CH symmetric stretch |
| 2891 | T₂ | CH antisymmetric stretch |
| 2850 | A₁ | CH₂ symmetric stretch |
| 1456 | A₁ | CH₂ scissoring |
| 1222 | T₂ | CH₂ wagging |
| 1101 | T₂ | C-C stretching |
| 970 | T₂ | CH₂ rocking + C-C stretching |
| 757 | A₁ | C-C breathing mode |
| Data derived from studies on adamantane. researchgate.netcdnsciencepub.com |
Rotationally Resolved Infrared Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules, and adamantane derivatives are no exception. It provides detailed information about the chemical environment of each nucleus.
¹H and ¹³C NMR spectra provide definitive confirmation of the adamantane scaffold and the position of substituents. Due to its high Td symmetry, the parent adamantane molecule shows only two signals in its NMR spectra. wikipedia.org In the ¹H NMR spectrum, signals appear at approximately 1.87 ppm (for the 12 methylene (B1212753) protons at the C-2 positions) and 1.76 ppm (for the 4 methine protons at the C-1 bridgehead positions). chemicalbook.com Its ¹³C NMR spectrum correspondingly shows two peaks at 37.85 ppm (C-2) and 28.46 ppm (C-1). wikipedia.orgchemicalbook.com
Substitution on the adamantane cage breaks this symmetry, leading to more complex spectra that are characteristic of the substituent's position. For a 2-substituted derivative like this compound, the number of inequivalent carbons and protons increases significantly. The chemical shifts are influenced by the substituent and its distance from the observed nucleus. For instance, in 2-substituted adamantanes, signals for cage carbons can be broadly identified, such as C-2 (the substitution site), bridgehead carbons (C-1/C-3), and various methylene carbons. scielo.org.za
The following table provides representative NMR data for a 2-substituted adamantane derivative, illustrating the chemical shifts used for structural confirmation.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Adamantane-CH (bridgehead) | ~1.7 - 2.1 | ~28 - 39 |
| Adamantane-CH₂ (bridge) | ~1.5 - 2.0 | ~38 - 47 |
| Ethyl-CH₂ | Varies with adjacent group | Varies with adjacent group |
| Ethyl-CH₃ | Varies with adjacent group | Varies with adjacent group |
| Chemical shift ranges are approximate and based on data for various adamantane derivatives. rsc.orgmdpi.comcarlroth.compdx.edupitt.edudocbrown.info |
Adamantane and its derivatives are of significant interest in solid-state NMR (ssNMR). Adamantane itself is widely used as a common external reference standard for chemical shifts in ¹³C ssNMR. pensoft.netresearchgate.netnih.gov Its utility stems from its two sharp, well-resolved signals in the solid state, which are a consequence of its high molecular symmetry and rapid, isotropic reorientation in its plastic crystalline phase at room temperature. pensoft.nethuji.ac.il The chemical shifts of its methine (CH) and methylene (CH₂) carbons have been precisely calibrated for this purpose. researchgate.netnih.gov
Solid-state NMR studies are also crucial for investigating the phase behavior of adamantane derivatives. acs.org For example, ssNMR was used to identify 1-iodoadamantane (B1585816) as a rotator phase solid, where molecules exhibit rotational motion within a fixed crystal lattice. acs.org For many organic solids, long relaxation times can make ¹³C ssNMR experiments time-consuming, but adamantane is a notable exception due to its plastic crystal nature, requiring only a short relaxation delay. huji.ac.il This makes it and its derivatives excellent model systems for studying molecular dynamics in the solid state.
The lipophilic adamantane cage is a classic "guest" moiety in supramolecular chemistry, frequently used to study host-guest interactions, particularly with cyclodextrin (B1172386) "hosts." mdpi.comacs.orgnih.govasiaresearchnews.com NMR titration is a primary technique for quantifying these interactions. rsc.orgsquarespace.com In a typical experiment, the guest (e.g., an adamantane derivative) is titrated into a solution of the host (e.g., β-cyclodextrin), and the changes in the chemical shifts of the host and/or guest protons are monitored. squarespace.com These changes are then fitted to a binding model to determine the association constant (Ka) and the stoichiometry of the complex. rsc.orgresearchgate.net
To elucidate the specific geometry of these host-guest complexes, two-dimensional NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. scielo.org.zamdpi.com ROESY experiments detect through-space correlations between protons that are close to each other, typically within 5 Å. mdpi.com In the context of an adamantane-cyclodextrin complex, ROESY spectra show cross-peaks between the protons of the adamantane cage and the inner protons (H3 and H5) of the cyclodextrin cavity. mdpi.comruc.dk This provides unambiguous evidence that the adamantane derivative is included within the cyclodextrin cavity, and the specific pattern of cross-peaks can reveal the orientation of the guest within the host. mdpi.comruc.dk
Solid-Phase NMR Applications
Electronic Spectroscopy (UV/Vis and Photoelectron Spectroscopy)
Electronic spectroscopy techniques are pivotal in understanding the electronic structure of adamantane and its derivatives. These methods probe the energies of electronic transitions, providing insights into molecular orbitals and ionization potentials.
Photoelectron Spectroscopy (PES) of Functionalized Adamantanes
Photoelectron spectroscopy (PES) measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation, typically He(I) ultraviolet light. This technique directly probes the binding energies of electrons in molecular orbitals. The functionalization of the adamantane cage significantly influences its electronic structure and, consequently, its photoelectron spectrum. d-nb.inforsc.org
Studies on various functionalized adamantanes reveal a wide range of first adiabatic ionization energies (IEa), spanning approximately 1.75 eV depending on the substituent. d-nb.inforsc.org For instance, the introduction of an electron-donating group like an amino group (in amantadine) lowers the ionization energy, while an electron-withdrawing group like a cyano group (in 1-cyanoadamantane) increases it relative to unsubstituted adamantane. d-nb.info
The PES spectra of 1-adamantanol (B105290) (1-AdOH) and 2-adamantanol (B149831) (2-AdOH) show the onset of the first band between 9.0 and 9.2 eV, indicating their IEa lies in this range. d-nb.inforsc.org In contrast, 1-cyanoadamantane (AdCN) has a higher IEa of 9.78 ± 0.01 eV. d-nb.inforsc.org The spectra often exhibit broad absorption bands, which can be attributed to the Franck-Condon congestion of numerous close-lying vibronic excitations and ultrafast relaxation of the excited states. d-nb.info For some derivatives, vibrational fine structure can be resolved and assigned with the help of theoretical calculations. rsc.org
Table 1: Adiabatic Ionization Energies (IEa) of Adamantane and Functionalized Derivatives Determined by PES
| Compound | Functional Group | First Adiabatic Ionization Energy (IEa) (eV) |
|---|---|---|
| Adamantane (Ada) | -H | 9.30 ± 0.01 |
| 1-Amantadine (AdNH₂) | -NH₂ | 8.55 ± 0.01 |
| 1-Adamantanol (1-AdOH) | 1-OH | 9.0 - 9.2 |
| 2-Adamantanol (2-AdOH) | 2-OH | 9.0 - 9.2 |
| 1-Cyanoadamantane (AdCN) | 1-CN | 9.78 ± 0.01 |
Synchrotron Total-Ion-Yield Spectroscopy
Synchrotron total-ion-yield (TIY) spectroscopy is a powerful technique for determining the ionization potentials of molecules in the gas phase. aip.org In this method, a sample is exposed to monochromatized synchrotron radiation, and the total yield of ions produced is measured as a function of the photon energy. aip.orgresearchgate.net This approach offers high signal-to-noise ratios because all ions are collected. aip.org
This technique has been employed to determine the ionization potentials for the first five members of the diamondoid series, from adamantane to pentamantane. aip.org The experiments, conducted in the gas phase, prevent alterations in electronic structure that could arise from particle-particle or particle-substrate interactions. aip.org For adamantane, the ionization potential was determined to be 9.23 ± 0.12 eV, which aligns well with values from other methods. aip.org The spectra for the diamondoid series show a general trend of decreasing ionization potential with increasing size of the diamondoid cage. aip.org TIY spectroscopy has also been used to record near-edge X-ray absorption fine structure (NEXAFS) spectra, revealing resonances and vibrational modes. rsc.org
Electronic Photodissociation Spectroscopy of Adamantane Cations
Electronic photodissociation (EPD) spectroscopy is an experimental technique used to obtain the optical spectra of ions. d-nb.inforsc.org In EPD, ions are trapped and irradiated with a tunable laser. When the ions absorb photons, they can become electronically excited and subsequently dissociate. The optical spectrum is then recorded by monitoring the fragmentation of the parent ions as a function of the laser wavelength. x-mol.net
The first optical spectrum of the adamantane radical cation (C₁₀H₁₆⁺) was obtained using EPD of cryogenic ions. x-mol.net The spectrum revealed a very broad absorption band spanning from approximately 420 nm to 850 nm. x-mol.net This broadness is attributed to factors like ultrafast relaxation (less than 100 fs) of the excited electronic states and significant Franck-Condon congestion. d-nb.inforsc.org The main fragmentation pathways observed for the adamantane cation are the loss of a hydrogen atom at lower energies and the loss of a C₃H₇ fragment at higher energies. x-mol.net
Studies on the cations of functionalized adamantanes, such as the cyanoadamantane cation (Ada-CN⁺), have also been conducted. chemrxiv.org The EPD spectrum of Ada-CN⁺ shows multiple absorption bands in the energy range up to 7 eV. chemrxiv.org The introduction of functional groups can significantly alter the electronic structure and photodissociation dynamics compared to the unsubstituted adamantane cation. chemrxiv.org It has been noted that the EPD spectra of adamantane cations often resemble the PES spectra of their neutral precursors, as the transitions are typically of the HOMO → HOMO-n type. d-nb.inforesearchgate.net
Mass Spectrometry for Molecular Ion Analysis and Fragmentation Studies
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. scienceready.com.au
For adamantane and its alkyl derivatives, electron ionization (EI) at 70 eV is commonly used. cdnsciencepub.com The mass spectrum of adamantane itself is characterized by a prominent molecular ion peak (M⁺) at m/z 136, which is also the base peak, indicating the high stability of the cage structure. wikipedia.org The fragmentation of the adamantane molecular ion leads to a series of weaker signals at m/z values such as 93, 80, and 79. wikipedia.org
The fragmentation of alkyl-substituted adamantanes follows predictable pathways, often involving the cleavage of the alkyl substituent or fragmentation of the adamantyl cage itself. sysydz.net For 1-ethyladamantane (B50638), anodic oxidation studies show that the resulting cation radical can lead to products formed by the loss of a proton. rsc.org In more highly substituted derivatives, fragmentation of a carbon-carbon bond can become the preferred pathway. rsc.org
A detailed study on 1-ethyl-3,5,7-trimethyladamantane provides insight into the fragmentation mechanisms of poly-alkylated adamantanes. sysydz.net The molecular ion is formed at m/z = 206. Subsequent fragmentation involves the loss of an ethyl group (C₂H₅) to form a fragment ion at m/z = 177, or the loss of a methyl group (CH₃) to form an ion at m/z = 191. sysydz.net These primary fragment ions can then undergo further fragmentation to produce smaller, characteristic ions. sysydz.net For instance, the ion at m/z = 177 can break down into smaller fragments with m/z values of 135, 121, and 107. sysydz.net The fragmentation of many adamantane derivatives ultimately results in the formation of stable alkyl-substituted benzene-type structures. cdnsciencepub.com
While specific fragmentation data for this compound is not detailed in the available literature, its fragmentation pattern under electron ionization is expected to be analogous to other ethyl-substituted adamantanes. The molecular ion would be at m/z 164. Key fragmentation pathways would likely include the loss of the ethyl group (a loss of 29 mass units) to produce the adamantyl cation at m/z 135, and the loss of an ethylene (B1197577) molecule (a loss of 28 mass units) via a McLafferty-type rearrangement if sterically feasible, leading to a fragment at m/z 136. Further fragmentation of the adamantane cage would produce the characteristic lower mass ions seen in other adamantanes.
Table 2: Characteristic Mass Spectrometry Fragments of Selected Alkyl-Adamantanes
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
|---|---|---|---|
| Adamantane | 136 | 93, 80, 79 | Cage fragmentation |
| 1-Ethyladamantane | 164 | 135 | Loss of ethyl radical ([M-29]⁺) |
| 1-Ethyl-3,5,7-trimethyladamantane | 206 | 191, 177, 149, 135, 121, 107 | Loss of methyl ([M-15]⁺), loss of ethyl ([M-29]⁺), and subsequent cage fragmentation |
Data sourced from references wikipedia.orgsysydz.netrsc.org.
Computational Chemistry and Theoretical Modeling of 2 Ethyladamantane Systems
Quantum Chemical Methods for Electronic Structure and Energetics
Quantum chemical methods are foundational to the theoretical investigation of molecules like 2-Ethyladamantane. taylor.edu These methods, which include both Density Functional Theory (DFT) and ab initio techniques, are used to solve the Schrödinger equation approximately for many-electron systems. taylor.edunih.gov They provide detailed information about the electronic distribution, molecular geometry, and energy of the molecule. taylor.edu For adamantane (B196018) and its derivatives, quantum calculations have been successfully employed to determine properties such as ionization potentials and electron affinities. madridge.orgsciencepublishinggroup.com
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. q-chem.com It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy configuration. stackexchange.com This process is iterative, adjusting atomic coordinates to minimize forces until a stationary point on the potential energy surface is located. stackexchange.com For adamantane derivatives, DFT calculations have been performed using various functionals, such as M06-2X and B3LYP, paired with basis sets like 6–311++g(d,p) and 6-31G*, to accurately determine their structures. madridge.orgdoi.org
Once the optimized geometry is found, the same theoretical level can be used to calculate vibrational frequencies. faccts.de This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). stackexchange.com The resulting frequencies correspond to the normal modes of vibration and are crucial for characterizing the molecule and confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). madridge.orgfaccts.de DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data, especially when scaling factors are applied. researchgate.net
| Methodology | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| DFT | M06-2X | 6–311++g(d,p) | Geometry Optimization | doi.org |
| DFT | B3LYP | 6-31G* | Geometry Optimization, Vibrational Frequencies | madridge.org |
| DFT | B3LYP-D3(BJ) | 6-311++G** | Thermodynamic Parameter Assessment | researchgate.net |
Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2), are often used alongside DFT to provide a more comprehensive understanding of molecular systems. researchgate.net
In the context of this compound, ab initio calculations are valuable for studying the relative stabilities of its isomers. For instance, quantum-chemical calculations have shown that 1-ethyladamantane (B50638) is thermodynamically more stable than this compound, a finding that aligns with experimental product yields from isomerization reactions. madridge.org Such studies investigate the potential energy surface, identifying the energies of various isomers and the transition states that connect them. mdpi.com These calculations are crucial for understanding reaction mechanisms, such as the isomerization of perhydrofluorene (B166505) to various alkyladamantanes, including 1- and this compound. madridge.org
The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when a molecule accepts an electron. libretexts.orglibretexts.org These fundamental properties can be predicted using quantum chemical methods. sciencepublishinggroup.comnih.gov Calculations can be performed by taking the energy difference between the neutral molecule and its corresponding cation (for IP) or anion (for EA). scielo.br
For adamantane and its derivatives, DFT and quantum Monte Carlo (QMC) methods have been used to calculate these values. researchgate.net Theoretical studies on adamantane derivatives show that the inclusion of alkyl groups influences the electronic properties. madridge.org While specific, high-accuracy calculated values for the IP and EA of this compound are not broadly published, the established methodologies are directly applicable. sciencepublishinggroup.comscielo.br For example, DFT calculations using the B3LYP functional have been widely used to predict the IPs and EAs of various organic molecules with reasonable accuracy. nih.govscielo.br
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability. irjweb.comlibretexts.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com
For this compound, DFT calculations at the B3LYP/6-31G* level have been used to determine the energies of these frontier orbitals. madridge.org The HOMO-LUMO gap has also been identified as a useful descriptor for predicting the properties of adamantane derivatives. doi.org
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 1-Ethyladamantane | -7.04 | 4.77 | 11.81 | madridge.org |
| This compound | -6.99 | 4.69 | 11.68 | madridge.org |
Data calculated using the B3LYP/6-31G method.* madridge.org
Prediction of Ionization Potentials and Electron Affinity
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational method to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations generate trajectories that reveal information about the conformational dynamics, thermodynamic properties, and kinetic processes of a system. nih.gov For liquid fuels like adamantane derivatives, MD simulations using force fields such as COMPASS have been successfully applied to predict bulk properties like density. doi.org These simulations model a system of many molecules under periodic boundary conditions to replicate the condensed phase environment. doi.org
Molecular dynamics simulations can be extended to model chemical reactions and relaxation processes. These dynamics can occur on a single potential energy surface (adiabatic dynamics) or involve transitions between different electronic states (nonadiabatic dynamics). tugraz.at
Adiabatic dynamics assumes that the electronic system remains in its ground state as the nuclei move. This is often a valid approximation for thermal reactions like fragmentation. tugraz.at For adamantane, reactive force fields (ReaxFF) have been used in MD simulations to study thermal decomposition pathways. researchgate.net
Nonadiabatic dynamics are crucial for describing processes like photodissociation, where a molecule absorbs light and is promoted to an excited electronic state. researchgate.net The system can then relax back to the ground state through pathways that involve "surface hopping" at conical intersections, where potential energy surfaces cross. researchgate.net While specific nonadiabatic dynamics studies on this compound are not prominent, research on the photodissociation of the ethyl radical provides a relevant model. researchgate.net In that case, nonadiabatic dissociation is the dominant pathway, leading to fragmentation into ethylene (B1197577) and a hydrogen atom. researchgate.net Such theoretical approaches would be essential for understanding the fragmentation and relaxation of this compound following electronic excitation.
Surface Hopping Simulations
Surface hopping is a mixed quantum-classical method used in computational chemistry to simulate molecular dynamics that involve transitions between multiple electronic states. wikipedia.org This approach is particularly valuable for studying non-adiabatic processes, where the Born-Oppenheimer approximation—which assumes electrons adjust instantaneously to the movement of nuclei—breaks down. wikipedia.org Such scenarios are common in photochemistry, electron transfer, and surface chemistry. wikipedia.org
The methodology involves propagating an ensemble of classical trajectories on single adiabatic potential energy surfaces. wikipedia.org At specific points in time, these trajectories can "hop" between different electronic states. wikipedia.org The probability of a hop is typically significant in regions where the potential energy surfaces approach each other, such as near conical intersections. arxiv.org The algorithm computes the probability of hopping from the current state to all other accessible states, and a random number is used to determine if a hop occurs. wikipedia.org This allows the simulation to capture quantum mechanical effects within a classical mechanics framework, making it computationally more feasible than full quantum dynamics for complex systems. wikipedia.orgresearchgate.net While surface hopping simulations are a powerful tool for investigating the photodynamics of molecules, specific studies applying this technique to this compound are not prominent in existing research literature. arxiv.orgrsc.orgscispace.com
Theoretical Studies of Reactivity and Catalysis
Theoretical and computational chemistry have become essential tools in catalysis research, providing detailed insights into chemical reactivity and complex reaction pathways. mdpi.com Methods like Density Functional Theory (DFT) are powerful for modeling catalytic mechanisms, interpreting spectroscopic data, and understanding fundamental chemical reactions at a molecular level. mdpi.com These studies are critical for designing new catalysts and optimizing industrially important reactions by creating detailed kinetic models. kau.edu.sa The Sabatier principle, a cornerstone of catalysis, posits that optimal catalytic activity is achieved when the binding of reactants to the catalyst surface is neither too strong nor too weak. wikipedia.org Computational models help to locate this peak performance on "volcano plots" that map reaction descriptors against catalytic materials. wikipedia.org
The activation energy (Ea) is a fundamental concept in chemical kinetics, representing the minimum energy required for a reaction to occur. libretexts.orglibretexts.org It corresponds to the energy difference between the reactants and the transition state, which is an unstable, high-energy arrangement of atoms where bonds are in the process of breaking and forming. nih.govsavemyexams.com A high activation barrier indicates a slow reaction, while a low barrier corresponds to a faster reaction. nih.gov
Computational methods, particularly those based on DFT, are frequently used to calculate these activation barriers. nih.gov The process involves locating the first-order saddle point on the potential energy surface that represents the transition state. nih.gov These calculations provide crucial insights into reaction mechanisms and kinetics. researchgate.net For a molecule like this compound, calculating activation barriers for various potential reactions, such as oxidation or cracking, would be essential for understanding its stability and reactivity under different conditions. The Arrhenius equation mathematically relates the rate constant (k) of a reaction to the activation energy and temperature. libretexts.org
Bond dissociation energy (BDE) is the standard enthalpy change required to break a specific bond via homolysis, forming two radical fragments. wikipedia.org It is a direct measure of bond strength. wikipedia.org For hydrocarbons like this compound, C-H and C-C bond dissociation energies are critical parameters for understanding their thermal stability and combustion behavior. The adamantane cage structure exhibits unusually high C-H bond strengths compared to typical hydrocarbons. researchgate.net
Computational studies on alkyl diamondoids, including this compound, have been performed to determine their BDEs. These values are instrumental in developing detailed kinetic models for the combustion of these high-density fuels. figshare.com For instance, the BDE for the formation of diradicals from this compound through ring-opening pathways has been calculated. figshare.comresearchgate.net These detailed kinetic mechanisms, such as AramcoMech, are developed hierarchically and validated against a wide range of experimental data from shock tubes, reactors, and rapid compression machines to accurately simulate combustion processes. universityofgalway.iellnl.govcerfacs.fr
| Bond Type | Dissociation Pathway | Calculated BDE (kcal/mol) |
|---|---|---|
| C-C | Ring-opening to diradical | Data not publicly specified in search results |
| C-H (tertiary) | Formation of tertiary radical + H• | ~99 kcal/mol (for parent adamantane) researchgate.net |
| C-H (secondary) | Formation of secondary radical + H• | ~96 kcal/mol (for parent adamantane) researchgate.net |
The Lewis character of a compound—its propensity to act as a Lewis acid (electron acceptor) or Lewis base (electron donor)—can be rationalized using CDFT. For example, the Fukui function identifies the most electrophilic or nucleophilic sites within a molecule. mdpi.comd-nb.info The Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases and soft acids with soft bases, is also well-grounded in CDFT. mdpi.comfrontiersin.org While specific CDFT studies focused on quantifying the Lewis character of this compound are not detailed in the available literature, applying these theoretical tools would elucidate its behavior in reactions involving electron transfer or coordination. vscentrum.be
Bond Dissociation Energies and Combustion Mechanisms
Modeling of Supramolecular Interactions and Clusters
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π interactions, and van der Waals forces. datanose.nlmdpi.com Computational modeling is an increasingly vital tool for predicting how individual molecular components will self-assemble into larger, functional supramolecular materials. nih.gov These models can predict the three-dimensional conformation of the assembly, which is crucial for applications in materials science, including molecular recognition, catalysis, and nanotechnology. nih.govrsc.org For molecules like adamantane and its derivatives, understanding their supramolecular interactions is key to predicting their behavior in the condensed phase and their potential to form organized clusters.
To model the formation of molecular clusters, two primary computational strategies are employed: all-atom (AA) and coarse-grained (CG) simulations. nih.govfrontiersin.org AA models provide a high-resolution description, treating every atom individually, while CG models simplify the system by grouping atoms into single interaction sites, allowing for the simulation of larger systems over longer timescales. nih.govrsc.org
Studies on the parent adamantane molecule have used these methods to predict the structure of its clusters. frontiersin.orgnih.gov All-atom calculations, using methods like basin-hopping, predict that small adamantane clusters (up to N=14 molecules) favor icosahedral packing, after which they transition to a face-centered cubic structure. nih.govfrontiersin.orgfrontiersin.org In contrast, coarse-grained models, which average over molecular orientations, only partially replicate these findings. While CG models correctly predict major stable cluster sizes (e.g., at N=13 and 38), they fail to capture the details of the structural transition, highlighting the importance of molecular orientation in the packing of even highly symmetric molecules like adamantane. nih.govfrontiersin.org For this compound, the presence of the flexible ethyl group would introduce additional anisotropy, making the orientational forces even more critical in determining the final cluster structure and likely favoring less ordered or more complex packing arrangements compared to the unsubstituted adamantane.
| Feature | All-Atom (AA) Model | Coarse-Grained (CG) Model |
|---|---|---|
| Description Level | Rigid body with atom-atom pairwise interactions (Lennard-Jones and Coulomb). nih.govfrontiersin.org | Simplified, point-like model averaging over all molecular orientations. nih.govfrontiersin.org |
| Predicted Structures (N < 14) | Icosahedral packing. frontiersin.orgfrontiersin.org | Differences appear above N=6, but icosahedral motif at N=13 is reproduced. frontiersin.orgfrontiersin.org |
| Predicted Structures (N > 14) | Transition to face-centered cubic (close-packed) structures. nih.govfrontiersin.org | Predicts decahedral and cubic motifs but does not capture the transition details well. nih.gov |
| Role of Orientation | Crucial; reveals alternating molecular orientations between planes in larger clusters. nih.govfrontiersin.org | Unable to capture features dependent on molecular orientation. frontiersin.orgfrontiersin.org |
| Agreement with Experiment | Energetic data and special stabilities (magic numbers) are largely consistent with mass spectrometry data. nih.govnih.gov | Preserves some magic numbers (13, 38) but misses others. frontiersin.orgnih.gov |
Force Field Development for Non-Covalent Interactions
The accurate computational modeling of this compound, particularly in condensed phases, is critically dependent on the quality of the underlying force field used in molecular simulations. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For non-polar, cage-like hydrocarbons such as this compound, the precise parameterization of non-covalent interactions—van der Waals forces and electrostatic interactions—is paramount for the realistic prediction of physical and thermodynamic properties.
The development of force fields for adamantane derivatives often leverages established, well-validated force fields like the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) and the Optimized Potentials for Liquid Simulations (OPLS). These force fields are frequently the starting point for simulations of high-density hydrocarbon fuels, including alkyladamantanes. rsc.orgdoi.org
The parameterization process for non-covalent interactions in molecules like this compound typically follows a systematic, multi-step approach. Initially, quantum mechanical (QM) calculations, often using Density Functional Theory (DFT), are performed on the molecule or smaller, representative fragments. acs.orgnih.gov These high-level calculations provide accurate information about the electron distribution, which is then used to derive atomic partial charges. The M06-2X functional with a 6-311++G(d,p) basis set, for instance, has been shown to provide results for properties like density and net heat of combustion for this compound that are in close agreement with experimental values. doi.org
The van der Waals interactions are typically modeled using a Lennard-Jones (LJ) potential. The LJ parameters (the well depth, ε, and the collision diameter, σ) for the different atom types are refined to reproduce experimental data for a range of related compounds. For alkanes, this often involves fitting to experimental liquid densities and heats of vaporization. aip.orgnih.govacs.org For instance, refinements to the OPLS-AA force field for long-chain and branched alkanes have involved adjusting torsional parameters based on high-level ab initio calculations and modifying Lennard-Jones parameters to improve the prediction of bulk liquid properties. nih.govacs.org
Several studies have highlighted the importance of accurately modeling non-covalent interactions, such as C-H···H-C contacts, which play a significant role in the crystal packing and intermolecular organization of adamantane derivatives. researchgate.net Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to analyze and characterize these weak interactions based on the electron density topology, providing a deeper understanding that can inform and validate force field parameters. researchgate.net
While a specific force field exclusively parameterized for this compound is not extensively documented in publicly available literature, the standard practice involves adopting and, if necessary, refining parameters from existing robust force fields. The COMPASS force field, for example, has been successfully applied in molecular dynamics simulations to predict the density of liquid fuels, including adamantane derivatives, with high accuracy. rsc.orgdoi.org This success is attributed to its parameterization strategy, which includes fitting to condensed-phase properties. sklogwiki.org
The general approach for developing or validating a force field for this compound would involve the steps and considerations outlined in the table below.
| Parameterization Step | Methodology | Objective | Relevant Research Findings |
| 1. Initial Geometry and Charges | Quantum Mechanics (e.g., DFT with M06-2X/6-311++G(d,p)) | Obtain an accurate molecular geometry and a reasonable distribution of atomic partial charges. | DFT calculations have been successfully used to predict properties of this compound that are in good agreement with experimental data. doi.org |
| 2. van der Waals Parameters | Fitting to Experimental Data (e.g., liquid density, heat of vaporization) | Refine Lennard-Jones (LJ) parameters (σ and ε) for each atom type to reproduce bulk properties accurately. | Refinements of the OPLS-AA force field for alkanes demonstrate the necessity of adjusting LJ parameters to match experimental data for both linear and branched hydrocarbons. aip.orgnih.govacs.org The COMPASS force field is noted for its accuracy in predicting condensed-phase properties due to its parameterization strategy. rsc.orgsklogwiki.org |
| 3. Torsional Parameters | Fitting to QM Rotational Energy Profiles | Ensure that the potential energy barriers for the rotation of the ethyl group are correctly represented. | For complex molecules, torsional parameters are often improved by fitting to energy profiles calculated at high levels of theory (e.g., MP2/aug-cc-pVTZ). ucsb.edu |
| 4. Validation | Molecular Dynamics Simulations | Compare simulated properties (e.g., density, viscosity, diffusion coefficients) against experimental data across a range of temperatures and pressures. | MD simulations using refined OPLS force fields have shown improved prediction of transport properties for various alkanes. princeton.edu |
Below is a table showing typical non-bonded (Lennard-Jones) parameters for alkane atom types from the OPLS-AA force field, which would be relevant for modeling this compound.
| Atom Type | Description | σ (Å) | ε (kcal/mol) | Partial Charge (e) |
| CT | sp3 Carbon (in CH, CH2, CH3) | 3.500 | 0.066 | Varies with bonding |
| HC | Hydrogen on sp3 Carbon | 2.500 | 0.030 | Varies with bonding |
Note: The specific partial charges on each atom in this compound would be determined through quantum mechanical calculations as part of the force field parameterization process.
The development of accurate force fields for non-covalent interactions in systems like this compound is an iterative process that combines the predictive power of quantum mechanics with the necessity of reproducing macroscopic experimental observations.
Advanced Research Applications of Adamantane and Its Alkyl Derivatives
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry relies on non-covalent interactions to build large, functional molecular systems. nih.gov The adamantane (B196018) group is a quintessential "guest" in these systems due to its size, shape, and hydrophobicity, which allow it to form stable inclusion complexes with various "host" molecules. mdpi.comresearchgate.net
The formation of host-guest complexes is a primary application of adamantane derivatives. nih.gov Macrocyclic hosts like cyclodextrins and cucurbiturils have cavities that perfectly accommodate the adamantane cage, driven by the hydrophobic effect and van der Waals forces.
Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for lipophilic guests like adamantane in aqueous solutions. mdpi.com The binding affinity is significant, with β-cyclodextrin (β-CD), which has a well-fitting cavity, forming stable 1:1 inclusion complexes with adamantane derivatives. nih.gov Association constants (Ka) are typically in the range of 10³–10⁵ M⁻¹. nih.govajol.info While specific binding data for 2-ethyladamantane is not extensively reported, studies on similar derivatives such as amantadine (B194251), memantine, and rimantadine (B1662185) show how alkyl substitutions influence binding strength. ajol.infonih.gov The addition of an ethyl group at the secondary (C2) position of the adamantane cage would be expected to modulate the binding affinity. This alteration in size and shape could affect the orientation and depth of inclusion within the host cavity, potentially leading to different association constants compared to the parent adamantane or 1-substituted derivatives.
Cucurbiturils (CB[n]): This family of macrocycles, particularly cucurbit nih.govuril (CB nih.gov), exhibits exceptionally high binding affinity for adamantane guests, with association constants that can reach ~10¹⁴ M⁻¹. muni.cznih.gov This remarkably strong and specific interaction is due to the tight fit and favorable ion-dipole interactions between the guest and the carbonyl-fringed portals of the host. nih.govmdpi.com The introduction of a 2-ethyl group on the adamantane scaffold would influence this interaction. The increased steric bulk might require a larger CB[n] host or could alter the geometry of the complex within the CB nih.gov cavity, providing a mechanism for tuning the binding specificity and strength of these supramolecular pairs. constructor.university
| Guest Molecule | Host Molecule | Association Constant (Ka) [M⁻¹] | Reference |
|---|---|---|---|
| Adamantane | β-Cyclodextrin | 10³ - 10⁵ | nih.gov |
| Amantadine (1-Adamantanamine) | β-Cyclodextrin | ~7,940 (log K = 3.9) | ajol.info |
| Rimantadine (1-(1-Adamantyl)ethanamine) | β-Cyclodextrin | ~125,900 (log K = 5.1) | ajol.info |
| Adamantane Derivatives | Cucurbit nih.govuril | Up to ~10¹⁴ | nih.gov |
| Adamantyl-modified NHC Ligand | Cucurbit nih.govuril | 9.5 x 10⁸ | mdpi.com |
The strong and highly specific interaction between adamantane and macrocyclic hosts is a powerful tool for directing the self-assembly of complex nanostructures. nih.govwikipedia.org By functionalizing molecules or materials with adamantane "anchor" groups, researchers can program their assembly upon the addition of a complementary host, such as cyclodextrin (B1172386) or cucurbituril.
A this compound moiety can serve as such an anchor. Its incorporation into polymers, nanoparticles, or other molecular building blocks allows for the non-covalent assembly of these components into larger, ordered systems like hydrogels or vesicles. osti.govresearchgate.net The ethyl group at the C2 position provides a different vector and steric profile compared to the more common C1-substituted adamantanes, potentially influencing the geometry and stability of the resulting self-assembled structures. This allows for fine-tuning of the material's properties, such as its responsiveness to external stimuli that might disrupt the host-guest interaction. scielo.br
Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. mdpi.cominnovareacademics.in Functionalizing the surface of dendrimers, such as polyamidoamine (PAMAM) dendrimers, with adamantane moieties creates a multivalent scaffold for host-guest interactions. nih.govnih.gov
The principle of adamantane-macrocycle binding can be extended to solid surfaces for recognition and sensing applications. mdpi.comnih.gov Surfaces, such as gold nanoparticles or silicon wafers, can be coated with a layer of host molecules (e.g., β-cyclodextrin). These surfaces can then specifically capture and bind molecules or larger entities that have been tagged with adamantane groups. nih.gov
A this compound moiety can act as a robust recognition tag in such systems. Its distinct structure could be used to design highly selective surfaces. For instance, a surface could be engineered to differentiate between various adamantane derivatives, including 1-ethyladamantane (B50638) and this compound, based on subtle differences in their binding affinities and geometries with the immobilized hosts. This capability is crucial for developing advanced biosensors and diagnostic platforms.
Adamantane-Functionalized Dendrimers in Supramolecular Architectures
Catalysis and Organometallic Chemistry
In catalysis, the structure of ligands coordinating to a transition metal center is critical for controlling the activity, selectivity, and stability of the catalyst. rsc.orglfatsf.org.uklibretexts.org The unique properties of the adamantane scaffold—notably its rigidity and significant steric bulk—have made it an attractive component in ligand design. sinocompound.comuq.edu.auresearchgate.net
Adamantyl groups are incorporated into ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to create a specific steric environment around a metal catalyst. sinocompound.comnih.gov This bulk can enhance catalytic efficiency by promoting the reductive elimination step in cross-coupling reactions and by stabilizing the active catalytic species. sinocompound.com The inert, rigid structure of adamantane provides predictable steric hindrance that is crucial for fine-tuning catalyst performance. uq.edu.auresearchgate.net
While many reported adamantyl-containing ligands utilize 1-adamantyl groups, the synthesis of a ligand featuring a this compound scaffold is conceptually straightforward. cuni.cz Such a ligand would offer a different steric profile than its 1-substituted isomers. The ethyl group's position on the secondary carbon of the cage would project bulk in a different direction, potentially creating a unique coordination pocket around the metal center. This could lead to novel reactivity or selectivity in transition metal-catalyzed reactions, such as Suzuki-Miyaura or Hiyama couplings. uq.edu.au The ability to functionalize the adamantane scaffold allows for the fine-tuning of electronic properties, making this compound a potentially valuable, albeit underexplored, component for designing the next generation of highly efficient and selective catalysts. sinocompound.comresearchgate.net
Photocatalytic Alkylation and Functionalization in Organic Synthesis
Photocatalysis has emerged as a powerful tool for the selective functionalization of C–H bonds, which are typically unreactive. Adamantane, with its strong tertiary C–H bonds, has served as a key substrate in the development of these methodologies. A dual-photocatalytic system, employing a visible-light-absorbing photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst, has been developed for the direct and selective alkylation of adamantanes. escholarship.org This method demonstrates excellent chemoselectivity for the strong 3° C–H bonds of adamantane, even in the presence of other weaker C–H bonds in polyfunctional molecules. acs.org
The efficiency of this photocatalytic alkylation is influenced by the electronic properties of the HAT catalyst; electron-withdrawing substituents on the quinuclidine (B89598) catalyst lead to greater efficiency. rsc.org This system has proven effective for a broad range of Michael acceptors and various adamantane derivatives, yielding alkylated products in moderate to good yields (51–91%). rsc.org
Furthermore, a direct C–H aminoalkylation of adamantanes has been achieved using a similar dual catalytic approach. nih.govrsc.org This reaction allows for the introduction of protected amines to the adamantane scaffold with high chemoselectivity, providing a direct route to valuable amino-diamondoid pharmacophores. nih.govrsc.org These photocatalytic methods represent a significant advance in the direct functionalization of adamantane, offering efficient and selective pathways to complex derivatives without the need for pre-functionalization. escholarship.orgnih.gov
Materials Science and Nanotechnology
The unique structural and physical properties of adamantane and its derivatives have made them attractive building blocks in materials science and nanotechnology. researchgate.net Their rigid, cage-like structure, high thermal stability, and tetrahedral geometry contribute to the enhanced properties of materials into which they are incorporated. usm.edu
Development of New Polymers and Materials with Enhanced Thermal Stability
The incorporation of adamantane moieties into polymer backbones or as pendant groups has been shown to significantly enhance the thermal stability and glass transition temperature (Tg) of the resulting materials. usm.edunycu.edu.tw Adamantane's rigidity hinders chain mobility, leading to these improved thermal properties. nycu.edu.tw
Various types of polymers have been modified with adamantane, including:
Polyaramids and Polybenzoxazoles: Star polymers based on adamantane and biadamantane have been synthesized. usm.edu
Polyimides: Fully aliphatic polyimides derived from adamantane-based diamines exhibit enhanced thermal stability, solubility, and transparency, along with a low dielectric constant. researchgate.net
Polybenzoxazines: Adamantane-modified polybenzoxazines show enhanced glass-transition and decomposition temperatures due to the "boat anchor effect" of the rigid adamantane structure, which restricts chain mobility. nycu.edu.tw
Carbazole-based Polymers: The addition of adamantane derivatives to the main chain of carbazole (B46965) copolymers significantly improves their thermal stability. xdhg.com.cn
The following table summarizes the effect of adamantane incorporation on the thermal properties of various polymers.
| Polymer Type | Adamantane Incorporation | Observed Effect on Thermal Properties |
| Polyaramids, Polybenzoxazoles | Adamantane and biadamantane in the main chain | Improved stiffness and thermal stability. usm.edu |
| Fully Aliphatic Polyimides | Adamantane-based diamines | Enhanced thermal stability, solubility, and transparency. researchgate.net |
| Polyacrylates, Phenolics, etc. | Pendant adamantane groups | Large increase in glass transition temperature (Tg) and thermal stability. usm.edu |
| Polybenzoxazines | Adamantane modification | Enhanced Tg and decomposition temperature. nycu.edu.tw |
| Carbazole Copolymers | Diphenyladamantane in the main chain | Significant improvement in thermal stability. xdhg.com.cn |
Adamantane Derivatives as Hole Transport Materials (HTMs) in Perovskite Solar Cells
In the quest for efficient and stable perovskite solar cells (PSCs), adamantane derivatives have emerged as promising hole transport materials (HTMs). rsc.orgrsc.org The three-dimensional, bulky structure of adamantane helps in forming amorphous films and preventing crystallization, which is beneficial for device stability. frontiersin.org
Computational studies using quantum mechanical calculations have been instrumental in designing and predicting the efficacy of adamantane-based HTMs. rsc.orgresearchgate.net These studies have shown that tetra-substitution on the adamantane core provides the best characteristics for an HTM. rsc.orgrsc.org For instance, a tetra-ethyl substituted adamantane derivative (ad-EtTPA) was predicted to have a low HOMO level, small hole reorganization energy, and good stability, making it a promising candidate. rsc.orgresearchgate.net
A novel dopant-free HTM, named FDY, which consists of a non-conjugated adamantane core with triphenylamine (B166846) side arms, has been synthesized and successfully applied in an inverted planar PSC. frontiersin.org This device achieved an impressive power conversion efficiency (PCE) of 18.69%, which was significantly higher than the device based on the standard PEDOT:PSS HTM. frontiersin.org Furthermore, the PSC based on the adamantane derivative exhibited much-improved stability, retaining over 90% of its initial PCE after 60 days in a nitrogen glove box. frontiersin.org These findings demonstrate that incorporating a bulky, non-conjugated adamantane core is a successful strategy for developing highly efficient and stable HTMs for PSCs. frontiersin.orgresearchgate.net
Fabrication of Adamantane-Type Clusters and Their Properties
Adamantane-type clusters, which possess an adamantane-like core structure, have garnered significant research interest due to their diverse compositions and unexpected material properties. rsc.orgrsc.org These clusters can be broadly categorized into organic adamantane derivatives and inorganic adamantane-type compounds with a general formula of [(RT)4E6], where R is an organic substituent, T is a group 14 atom (C, Si, Ge, Sn), and E is a chalcogenide atom (S, Se, Te) or a CH2 group. rsc.orgresearchgate.net
The synthesis of these clusters involves various chemical routes depending on the desired composition. For example, organotin chalcogenide clusters of the type [(RSn)4E6] (where E = S, Se) have been prepared with a range of organic substituents (R). nih.gov The properties of these clusters, particularly their optical and electronic characteristics, are highly dependent on their elemental composition and the nature of the organic groups attached to the core. rsc.org Recent research has also focused on creating more complex, inhomogeneous cluster cores, such as [RSi{CH2Sn(E)R′}3], which have shown increased robustness and reversible melting behavior, leading to the formation of "cluster glasses" with potential applications in light conversion devices. rsc.org
Non-linear Optical (NLO) Properties and White-Light Generation
Adamantane derivatives and adamantane-type clusters have demonstrated remarkable non-linear optical (NLO) properties. rsc.orgresearchgate.net Depending on their crystalline or amorphous nature, these materials can exhibit either second-harmonic generation (SHG) or a unique form of highly-directed white-light generation (WLG) when irradiated with near-infrared light. rsc.orgacs.orgresearchgate.net
The phenomenon of WLG from adamantane-type organotin chalcogenide clusters, such as [(RT)4S6], upon irradiation with an IR laser diode has been a subject of intense study. nih.gov Initially, it was thought that an aromatic substituent was a prerequisite for this effect. However, subsequent research on a series of [(RSn)4E6] clusters with various cyclic and non-aromatic substituents has shown that the primary requirement seems to be the presence of substituents that provide sufficient electron density. nih.gov The emission spectra of these WLG materials can be tuned by altering the substituents or the chalcogenide atoms in the cluster core. nih.gov
The origin of these strong NLO properties is still under investigation, but it is believed to be related to the interplay of the electronic systems and the vibrations of the molecular backbone. acs.org The ability to manipulate the NLO response, including enhancing two-photon absorption or facilitating white-light emission, through functionalization and photochemical rearrangements further underscores the potential of these adamantane-based materials in advanced optical applications. acs.org
Strain Engineering in 2D Materials via Adamantane Encapsulation
Strain engineering is a powerful method for tuning the optoelectronic properties of two-dimensional (2D) materials by deforming their crystal lattice. sciopen.comus.es These materials, which are only a few atoms thick, can withstand significant mechanical strain, allowing for the controlled modification of their band structure and, consequently, their electrical and optical responses. sciopen.comus.es A significant challenge in this field is ensuring the efficient transfer of strain from a flexible substrate to the 2D material, as slippage at the interface can limit the achievable strain levels. csic.es
To overcome this, researchers have developed encapsulation strategies. One such promising technique involves using adamantane and its derivatives. sciopen.com Studies have shown that an adamantane plasma polymer can be used as a pinning layer or an encapsulating material. csic.es This encapsulation enhances the interaction between the substrate and the 2D material, minimizing slippage and allowing for higher levels of crystal strain to be achieved. sciopen.comcsic.es For example, using an adamantane plasma polymer pinning layer has enabled unprecedented crystal strains of 2.8% in monolayer molybdenum disulfide (MoS₂). csic.es The adamantane encapsulation strategy has been verified to efficiently enhance the strain-induced excitonic tunability in 2D materials. sciopen.com While research has highlighted the effectiveness of adamantane polymers in general, the specific use and distinct advantages of this compound for this application are not yet detailed in existing literature, representing an area for future investigation.
Adamantane's Role as Molecular Building Blocks for Nanoscale Devices
Adamantane and its derivatives, including this compound, are considered ideal molecular building blocks for nanotechnology applications. madridge.orgwikipedia.orgresearchgate.net Their cage-like structure, derived from the diamond crystal lattice, provides exceptional rigidity, high thermal and chemical stability, and a precisely defined three-dimensional geometry. researchgate.netresearchgate.net These characteristics make them suitable for constructing novel nanostructures and materials through a "bottom-up" self-assembly approach, where individual molecules spontaneously organize into larger, ordered structures. wikipedia.orgijnnonline.net
The concept of using adamantanes as building blocks is centered on their ability to be functionalized, allowing them to be incorporated into polymers or to self-assemble into molecular crystals. wikipedia.orgresearchgate.net The rigid adamantane core can serve as a scaffold, and by attaching different functional groups, scientists can control the intermolecular interactions that drive the assembly process. researchgate.net This has potential applications in creating materials with unique mechanical, electronic, or optical properties. researchgate.netsciencedaily.com For instance, the incorporation of adamantane into polymers can improve properties like stiffness and stability. researchgate.net While the general class of diamondoids is recognized for these applications, specific studies focusing solely on the self-assembly properties and role of this compound as a primary building block for nanoscale devices are not extensively documented. Its potential lies in how the ethyl group might influence packing and intermolecular forces compared to the parent adamantane or other derivatives.
Fuel Chemistry and Energy Applications
The unique structure of this compound makes it a compound of significant interest in the development of high-performance fuels. Its high density and specific combustion properties offer potential advantages for energy and propulsion applications.
Alkyl Diamondoid Fuels with High Cetane Numbers
This compound is a member of the alkyl diamondoid family, which has been investigated for its potential as a high-density fuel. madridge.org Research has focused on synthesizing various alkyl adamantanes and measuring their key fuel properties. nih.gov One of the most critical properties for diesel and jet fuels is the cetane number, which indicates the ignition quality of the fuel. mdpi.com
In a comparative study, this compound was synthesized and its derived cetane number (DCN) was measured. nih.gov The results showed that while it possesses a high density suitable for advanced fuels, its cetane number is influenced by the length of its alkyl chain. These alkyl diamondoid fuels have densities up to 17% higher than conventional jet fuel and volumetric net heats of combustion that are comparable to or exceed that of the synthetic missile fuel JP-10. nih.gov
Table 1: Comparison of Fuel Properties for this compound and Other Alkyl Diamondoids
| Compound | Abbreviation | Derived Cetane Number (DCN) | Density (g/mL) |
|---|---|---|---|
| This compound | EA | 42.7 | 0.91 |
| 2-Propyladamantane | 2-PrA | ~49 | 0.92 |
| 2-Butyladamantane | BA | ~49 | 0.92 |
| 1-Pentyladamantane | PA | ~49 | 0.91 |
Data sourced from Harvey et al. (2016).
As shown in the table, this compound has a DCN of 42.7. nih.gov While this is lower than its counterparts with longer alkyl chains, it is still within a range that should allow for efficient combustion in diesel engines. nih.gov This makes alkyl diamondoids like this compound the first examples of multicyclic hydrocarbons that combine exceptional densities with DCNs comparable to or exceeding that of conventional diesel fuel. nih.gov
Understanding Combustion Mechanisms of Adamantane-Based Fuels
The combustion behavior of adamantane-based fuels is a key area of research, particularly in understanding why these dense, multicyclic molecules exhibit favorable cetane numbers. Typically, branched and cyclic hydrocarbon structures lower the cetane number of fuels. nih.gov However, alkyl diamondoids represent a notable exception.
The relatively high cetane numbers of these fuels are proposed to be a result of the ring-opening of the adamantane core during the initial stages of combustion. nih.gov This mechanism is distinct from that of typical fuels and is thought to facilitate ignition. The length of the alkyl substituent plays a crucial role; the shorter ethyl group in this compound results in a lower DCN (42.7) compared to the longer propyl, butyl, and pentyl chains, which all yield a DCN of approximately 49. nih.gov This suggests that while the adamantane cage structure is central to the high density and energy content, the nature of the alkyl group significantly modulates the ignition properties. Theoretical calculations, such as those involving bond dissociation energies, are used to gain a qualitative understanding of these potential combustion mechanisms. nih.gov
Astrochemistry and Interstellar Studies
Diamondoids, the class of molecules to which this compound belongs, are not confined to Earth. Their remarkable stability has allowed them to be found in extraterrestrial environments, making them relevant to the fields of astrochemistry and the study of the interstellar medium.
Detection and Significance of Diamondoids in Extraterrestrial Environments
Diamondoids are a group of cage-like hydrocarbons that have been identified in carbonaceous meteorites. nasa.govnih.gov Their presence in these ancient materials provides clues about the chemical processes that occurred in the early solar system. nasa.gov These molecules are highly resistant to thermal degradation, allowing them to survive harsh conditions and serve as molecular fossils. mdpi.com
The detection of organic molecules in the interstellar medium and in meteorites is a key focus of astrobiology. csic.esastrobiology.com While simple sugars and amino acids have been found, the presence of robust hydrocarbon structures like diamondoids is also significant. nasa.gov If found in interstellar regions, diamondoids are likely to exist in a cationic state due to the high flux of ultraviolet radiation. taylorandfrancis.com This has prompted laboratory studies to measure the electronic spectra of diamondoid cations to aid in their astronomical detection. taylorandfrancis.com
In terrestrial geochemistry, the relative abundance of different alkyladamantane isomers, such as the ratio of this compound to 1-Ethyladamantane (the ethyladamantane index or EAI), is used as a parameter to assess the thermal maturity and source of organic matter in petroleum reservoirs. taylorandfrancis.comgeoscienceworld.orgfrontiersin.org The isomer 1-Ethyladamantane is more thermally stable than this compound, so their ratio changes with temperature over geological time. mdpi.comfrontiersin.org Although this specific application is terrestrial, the ability to distinguish these isomers is crucial. Should future, more sensitive analyses of meteoritic or other extraterrestrial samples identify these compounds, the same principles could potentially offer insights into the thermal history and chemical environment of their parent bodies.
Role of Adamantane Cations in Astrochemistry
Adamantane and its alkyl derivatives, known as diamondoids, are cage-like hydrocarbon molecules with exceptional thermal and chemical stability. rsc.org Adamantane (C₁₀H₁₆) is the smallest and most fundamental member of this series. rsc.org Due to their stability, it has been proposed that diamondoids could be present in interstellar environments. rsc.org In such environments, they would be subjected to energetic processing, such as irradiation from stellar radiation fields, leading to the formation of radical cations. nih.govresearchgate.net These adamantane cations are considered important reactive intermediates in various chemical processes, and their study is relevant to the field of astrochemistry. rsc.orgresearchgate.netd-nb.info
Research into the behavior of these cations provides insight into their potential role and fate in the cosmos. Computational and experimental studies have been motivated by the potential role of diamondoid cations in astrochemistry. researchgate.net The focus has largely been on the parent adamantane cation, C₁₀H₁₆⁺, as a prototype for the broader class of diamondoids. d-nb.info
Formation and Fragmentation
In the interstellar medium (ISM), adamantane molecules could undergo ionization and subsequent dissociation when exposed to energy sources like electron ionization or vacuum ultraviolet (VUV) radiation. nih.gov Experimental simulations of these processes show that the electron ionization of adamantane produces the adamantane radical cation (C₁₀H₁₆•⁺) at a mass-to-charge ratio (m/z) of 136. nih.gov
Upon further energetic processing, this cation fragments. The primary and most dominant fragmentation process is the loss of a single hydrogen atom, forming the adamantyl cation (C₁₀H₁₅⁺) at m/z 135. nih.govresearchgate.net Further fragmentation leads to a series of smaller ions. The dissociative ionization of adamantane results in several prominent fragment ions, which have been characterized by their mass-to-charge ratios. nih.gov
Table 1: Prominent Product Ions from the Dissociative Ionization of Adamantane
| Ion Formula | Mass-to-Charge (m/z) | Proposed Identity/Notes |
|---|---|---|
| C₁₀H₁₆•⁺ | 136 | Adamantane radical cation |
| C₁₀H₁₅⁺ | 135 | Adamantyl cation (H loss) |
| C₈H₁₁⁺ | 107 | Fragment ion |
| C₇H₉⁺ | 93 | Fragment ion |
| C₆H₇⁺ | 79 | Proposed to be protonated benzene (B151609) (arenium ion) |
Data sourced from spectroscopic studies of adamantane ionization. nih.gov
Simulations of the adamantane cation's dynamics after photo-excitation reveal that it can undergo ultrafast internal conversion to its ground state on a femtosecond timescale (10–100 fs), which can be followed by rapid fragmentation, predominantly through H-atom loss. researchgate.net This suggests that the formation of the C₁₀H₁₅⁺ cation from the C₁₀H₁₆•⁺ cation is a highly efficient process in environments with significant radiation.
Spectroscopy and Reactivity
The spectroscopic characterization of adamantane cations is crucial for their potential astronomical detection. Infrared photodissociation (IRPD) spectroscopy has been used to study the structure and properties of the adamantane cation and its hydrated clusters. rsc.orgd-nb.info Neutral adamantane possesses Td symmetry, with four equivalent methine (CH) groups and six equivalent methylene (B1212753) (CH₂) groups. d-nb.info Upon ionization, the resulting cation undergoes Jahn-Teller distortion. d-nb.info
Studies on the interaction of the adamantane cation with water molecules (microhydration) show that the water ligand binds to an acidic CH group of the cation via a strong ionic hydrogen bond. d-nb.info This interaction enhances the acidity of the CH group. d-nb.info For clusters with three or more water molecules, intracluster proton transfer from the adamantane cation to the water solvent network is observed. rsc.org These findings provide molecular-level insight into the chemical reactivity of diamondoid radical cations, which could influence their chemistry on interstellar ice grains where water is abundant. rsc.org
While detailed astrochemistry studies have primarily focused on the parent adamantane cation, the findings are foundational for understanding the behavior of its alkyl derivatives. Compounds like this compound belong to this same class of highly stable diamondoids. madridge.org It is plausible that alkyladamantane cations also form in the ISM and undergo similar fragmentation processes, such as the loss of hydrogen or cleavage of the alkyl side chain. The presence of the ethyl group in this compound would likely introduce additional, distinct fragmentation pathways compared to the parent adamantane. The ethyladamantane index (EAI), a ratio of this compound to 1-ethyladamantane, is used in geochemistry to assess the thermal maturity of petroleum, indicating that the relative stability and isomerization of these alkylated forms are sensitive to energetic conditions. researchgate.netresearchgate.net Further research is needed to specifically characterize the fragmentation patterns and reactivity of the this compound cation and other alkylated diamondoid cations under conditions relevant to astrochemistry.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Atom Economy and Selectivity
The synthesis of adamantane (B196018) derivatives, including 2-ethyladamantane, is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally benign methodologies. nih.govresearchgate.net Key goals in this area are the improvement of atom economy—the measure of how many atoms from the reactants are incorporated into the final product—and the enhancement of regioselectivity to favor the formation of the 2-substituted isomer over other possibilities. scranton.edunumberanalytics.com
Current research efforts are exploring catalytic annulation reactions and multicomponent reactions as powerful strategies to construct complex cyclic frameworks with high precision and minimal waste. researchgate.netmdpi.com For instance, a facile, regioselective route to synthesize this compound has been reported using a modified Grignard coupling followed by a one-step hydrodeoxygenation, achieving high yields. researchgate.net Another promising approach involves the ionic alkylation of adamantane with olefins like ethylene (B1197577), a process that can be guided by catalysts such as aluminum chloride. researchgate.netgoogle.com
Future research will likely focus on:
Catalyst Design: Developing novel catalysts, potentially including Brønsted acidic ionic liquids or new transition-metal complexes, to improve reaction rates and selectivity under milder conditions. researchgate.netmdpi.com
Solvent-Free Reactions: Exploring mechanochemical methods, such as ball-milling, to conduct syntheses without the need for traditional solvents, thereby reducing environmental impact. researchgate.net
Continuous Flow Processing: Implementing continuous flow reactors to enhance control over reaction parameters, improve safety, and allow for easier scalability of synthetic processes. researchgate.net
These advancements aim to make the synthesis of this compound and its derivatives more sustainable and cost-effective for industrial applications. numberanalytics.com
Advanced Spectroscopic Techniques for Real-time Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing processes and designing new ones. Advanced spectroscopic techniques are becoming indispensable tools for probing these complex transformations in real-time. nih.govrushim.ru
While traditional spectroscopic methods like NMR and IR provide valuable structural information after the reaction is complete, modern techniques offer the ability to observe transient intermediates and follow reaction kinetics as they happen. du.ac.bdscielo.org.za For example, techniques combining high-resolution electron spectroscopy with multi-coincidence detection can provide detailed insights into the electronic structure and fragmentation dynamics of adamantane molecules upon ionization. rsc.org
Future research in this area will likely involve the application of:
In-situ Spectroscopy: Techniques such as real-time mass spectrometry and time-resolved IR spectroscopy can monitor the progress of reactions, like alkylations, as they occur, helping to identify key intermediates and transition states. nih.govdntb.gov.ua
Cryogenic Spectroscopy: Cryoreduction and cryotrapping methods, combined with EPR, UV-Vis, and resonance Raman spectroscopy, can be used to generate, trap, and characterize highly reactive and short-lived intermediates that are not observable under standard conditions. nih.gov
Two-Dimensional NMR Spectroscopy: Advanced 2D NMR experiments (e.g., COSY, NOESY, HMBC) are powerful for the unambiguous structural elucidation of complex adamantane derivatives, which is fundamental for understanding reaction outcomes. scielo.org.za
These advanced methods will provide a more complete picture of the mechanistic pathways, enabling more precise control over the synthesis of this compound. rsc.org
Integration of Computational Design for Tailored Material Properties
Computational chemistry and molecular modeling are increasingly vital in predicting the properties of molecules and materials before they are synthesized, saving significant time and resources. dergipark.org.trrsc.org For this compound, computational methods, particularly Density Functional Theory (DFT), are being used to predict a range of properties, from thermodynamic stability to potential as a high-energy-density fuel. doi.orgmadridge.org
DFT calculations have been employed to optimize the geometry of adamantane derivatives, calculate their electronic structure, and predict properties like density, enthalpy of combustion, and specific impulse. dergipark.org.trdoi.org These studies have shown that this compound possesses a higher specific impulse compared to other mono-substituted alkyl adamantanes due to its higher heat of formation. doi.org Furthermore, computational models can calculate molecular size and shape, which are critical factors for applications in areas like nanotechnology. researchgate.netresearchgate.net
Future directions for the computational design of this compound-based materials include:
Property Prediction: Using DFT and molecular dynamics simulations to accurately predict key fuel properties and explore the relationship between the molecular structure of adamantane derivatives and their performance characteristics. doi.orgresearchgate.net
Supramolecular Chemistry: Modeling the self-assembly of this compound derivatives into larger, functional structures for applications in materials science. rsc.org
Machine Learning: Employing machine learning models trained on quantum chemical data to rapidly screen large numbers of potential adamantane derivatives for desired properties, accelerating the discovery of new materials. rsc.org
The synergy between computational prediction and experimental validation will be key to designing and synthesizing novel materials with precisely tailored properties based on the this compound scaffold.
Exploration of this compound in Emerging Technologies and Interdisciplinary Fields
The unique properties of this compound, including its rigid cage structure, lipophilicity, and thermal stability, make it a promising candidate for a variety of emerging technologies and interdisciplinary applications. ksu.edu.sagoogle.com Emerging technologies are defined as scientific innovations that can create new industries or transform existing ones. researchgate.netresearchgate.net
Interactive Table: Potential Applications of this compound in Emerging Fields
| Emerging Field | Potential Application of this compound | Rationale |
| Nanoelectronics | Component in molecular electronic devices and nanostructured materials. nih.govelectronicsforu.com | The defined size and shape of the adamantane cage can be exploited for building electronic components at the nanoscale. researchgate.netgreenpeace.to Its insulating properties could be useful in creating molecular junctions or as a component in dielectric layers. |
| High-Density Fuels | Additive or primary component in advanced fuels for aerospace applications. researchgate.net | This compound exhibits high density and a high net heat of combustion, making it an attractive component for energy-dense fuels. doi.orgresearchgate.net |
| Materials Science | Building block for polymers and functional materials with enhanced thermal and mechanical properties. ksu.edu.saresearchgate.net | The rigid adamantane core can be incorporated into polymer backbones to increase their glass transition temperature, hardness, and oxidative stability. |
| Medicinal Chemistry | Scaffold for the design of new therapeutic agents. google.comresearchgate.net | The adamantane moiety is found in several approved drugs. researchgate.net Its lipophilic nature can improve drug penetration across biological membranes, and its rigid structure can be used to orient functional groups for optimal interaction with biological targets. |
Interdisciplinary research, which involves collaboration across different scientific disciplines, is essential for unlocking the full potential of this compound. unige.chnih.govaup.nl For example, a collaboration between synthetic chemists, materials scientists, and electronics engineers could lead to the development of novel nanoelectronic devices. nih.govresearchgate.net Similarly, joint efforts between fuel chemists and computational scientists can accelerate the design of next-generation high-performance fuels. researchgate.netresearchgate.net As our ability to manipulate matter at the molecular level improves, the exploration of this compound in these and other yet-to-be-imagined fields will continue to expand. wcu.edu.et
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-ethyladamantane, and how can purity be verified?
- Methodological Answer : Synthesis typically involves alkylation of adamantane derivatives using ethyl halides or Friedel-Crafts alkylation under controlled conditions. Purity verification requires gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., CAS 14451-87-7) and comparison to retention indices from databases like NIST . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish positional isomers (e.g., 1-ethyl vs. This compound) .
Q. What key physicochemical properties of this compound are critical for fuel applications?
- Methodological Answer : Key properties include density (up to 17% higher than conventional jet fuel), derived cetane number (DCN = 42.7), and volumetric net heat of combustion (~39 MJ/L). Experimental determination of DCN involves ignition delay measurements in a combustion chamber under standardized conditions (ASTM D6890). Comparative studies with alkyladamantanes (e.g., 2-propyladamantane) reveal chain-length-dependent trends in combustion efficiency .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in inert, airtight containers under nitrogen at temperatures ≤4°C to minimize oxidation. Purity checks via GC-MS before and after storage are recommended. Analytical certificates from suppliers (e.g., Interchrom) should specify stability thresholds and degradation byproducts .
Advanced Research Questions
Q. Why does the ethyl chain length in this compound result in a lower derived cetane number compared to longer-chain analogs?
- Methodological Answer : Shorter alkyl chains reduce bond dissociation energies (BDEs) for β-scission during combustion, leading to less efficient radical propagation. Density functional theory (DFT) calculations for 2-propyladamantane (BDE = ~85 kcal/mol) vs. This compound (BDE = ~78 kcal/mol) suggest shorter chains favor premature termination reactions, lowering DCN. Experimental validation involves comparing ignition delays and intermediate radical profiles via laser-induced fluorescence .
Q. How can researchers design experiments to investigate the thermal decomposition pathways of this compound?
- Methodological Answer : Use pyrolysis-GC-MS at controlled temperatures (300–600°C) to identify decomposition products. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energies. Compare results with computational simulations (e.g., ReaxFF molecular dynamics) to validate proposed mechanisms, such as ring-opening of the adamantane core or ethyl group fragmentation .
Q. How should contradictions in reported thermal stability data between studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in purity, experimental setups, or analytical techniques. Replicate studies using standardized protocols (e.g., ASTM E537 for thermal stability testing) and cross-validate with multiple methods (e.g., differential scanning calorimetry and thermogravimetric analysis). Statistical tools like ANOVA can identify systematic errors .
Q. What computational methods are most effective for predicting the reactivity of this compound derivatives?
- Methodological Answer : Hybrid DFT (e.g., B3LYP/6-311++G**) reliably predicts reaction pathways and intermediates. For large systems, molecular mechanics (MM) or machine learning models trained on adamantane datasets can screen derivatives. Validation requires experimental benchmarking, such as comparing calculated vs. observed reaction yields or spectroscopic data .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing combustion performance data?
- Methodological Answer : Use multivariate regression to correlate structural features (e.g., alkyl chain length, substituent position) with DCN. Error bars should reflect instrument precision (e.g., ±0.5 DCN units for ignition delay measurements). Open-source tools like Python’s SciPy or R’s nlme package enable robust analysis of variance (ANOVA) and uncertainty quantification .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document all variables (e.g., solvent purity, catalyst loading, reaction time) in electronic lab notebooks. Share raw NMR/GC-MS data in repositories like Zenodo. Collaborative validation through interlaboratory studies (e.g., round-robin testing) identifies protocol sensitivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
